4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that contains a pyrrole ring fused with a triazine ring.
Preparation Methods
The synthesis of 4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired triazine ring. The synthetic methods can be classified into six distinct categories:
- Synthesis from pyrrole derivatives
- Synthesis via bromohydrazone
- Synthesis via formation of triazinium dicyanomethylide
- Multistep synthesis
- Transition metal-mediated synthesis
- Rearrangement of pyrrolooxadiazines .
Chemical Reactions Analysis
4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions
Scientific Research Applications
4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs.
Materials Science: It is utilized in the development of advanced materials with specific properties.
Biological Research: The compound is employed in studies related to enzyme inhibition and molecular interactions
Mechanism of Action
The mechanism of action of 4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the chloro and methyl substituents.
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine: A similar compound with one less methyl group.
5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazine: A compound lacking the chloro substituent
Properties
IUPAC Name |
4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-5-3-6(2)12-7(5)8(9)10-4-11-12/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBPCTYDIXDWPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2N1N=CN=C2Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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